N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine
Description
Properties
CAS No. |
5322-99-6 |
|---|---|
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C20H25N3O/c1-4-22(5-2)14-15-23-19-9-7-6-8-18(19)21-20(23)16-10-12-17(24-3)13-11-16/h6-13H,4-5,14-15H2,1-3H3 |
InChI Key |
YLTOMFFHIPAEJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine typically involves the reaction of 4-methoxyphenylbenzimidazole with diethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process may involve heating and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the diethylaminoethyl side chain and the benzimidazole ring.
-
Mechanistic Insight : The tertiary amine in the side chain can undergo oxidative dealkylation under strong oxidizing conditions, while the benzimidazole ring may form N-oxide intermediates .
Reduction Reactions
Reduction targets the benzimidazole ring’s aromatic system and the methoxy group.
| Reagent/Conditions | Reaction Site | Major Products |
|---|---|---|
| NaBH₄ (methanol) | Benzimidazole ring | Partial saturation of the aromatic system, yielding dihydro derivatives. |
| LiAlH₄ (ether) | Methoxy group | O-demethylation to form a hydroxyl group. |
-
Key Finding : LiAlH₄ selectively cleaves the methoxy group without affecting the benzimidazole ring.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the benzimidazole ring and methoxyphenyl group.
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position of the phenyl ring.
| Reagent/Conditions | Products |
|---|---|
| HNO₃/H₂SO₄ | Nitration at the methoxyphenyl para position . |
| SO₃/H₂SO₄ | Sulfonation at the benzimidazole ring. |
Nucleophilic Substitution
The benzimidazole’s N-alkyl position is susceptible to nucleophilic attack.
| Reagent/Conditions | Products |
|---|---|
| Amines (e.g., NH₃) | Replacement of the diethylamino group. |
| Thiols (e.g., HS⁻) | Thioether formation at the alkyl chain. |
Salt Formation
The tertiary amine reacts with acids to form stable salts.
| Acid | Product | Application |
|---|---|---|
| HCl | Hydrochloride salt (mp: 240–245°C) . | Improves solubility for formulations |
| H₂SO₄ | Sulfate salt | Used in purification processes . |
Comparative Reactivity
A comparison with homologues highlights unique reactivity due to the methoxy substituent:
Degradation Pathways
Under harsh conditions, the compound degrades via:
Scientific Research Applications
N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
The pharmacological and chemical profiles of benzimidazole opioids are highly sensitive to substituents. Below is a comparative analysis of Metodesnitazene and its analogues:
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Metodesnitazene : Lacks the nitro group critical for high µ-opioid receptor binding, resulting in lower potency compared to nitro-substituted analogues like Isotonitazene. The methoxy group may slow metabolism but reduce blood-brain barrier penetration .
- Isotonitazene : The nitro group at the 5-position significantly enhances receptor affinity, making it one of the most potent synthetic opioids (EC₅₀ ≈ 0.5 nM for µ-opioid receptor) .
- Etazene : The ethoxy group provides slightly greater metabolic stability than methoxy, but absence of a nitro group keeps its potency comparable to Metodesnitazene .
Table 2: In Vitro Receptor Binding Affinities
| Compound | µ-Opioid Receptor EC₅₀ (nM) | δ-Opioid Receptor EC₅₀ (nM) | κ-Opioid Receptor EC₅₀ (nM) |
|---|---|---|---|
| Metodesnitazene | 120 | >1,000 | >1,000 |
| Isotonitazene | 0.5 | 85 | 200 |
| Etazene | 150 | >1,000 | >1,000 |
Data extrapolated from EMCDDA reports and structural-activity trends .
Metabolic and Legal Considerations
- Metabolism : Methoxy and ethoxy groups undergo O-demethylation/O-deethylation via cytochrome P450 enzymes, producing hydrophilic metabolites detectable in urine . Nitro groups (e.g., Isotonitazene) are metabolically stable, contributing to prolonged effects .
- Legal Status: Metodesnitazene and Etazene are controlled substances in multiple jurisdictions due to their structural similarity to scheduled opioids .
Research Findings and Clinical Relevance
- Toxicity: Metodesnitazene has been linked to non-fatal overdoses with symptoms typical of opioids (respiratory depression, miosis), but its lower potency reduces mortality risk compared to Isotonitazene .
- Detection : LC-MS/MS is the gold standard for identifying benzimidazole opioids in biological samples, distinguishing subtle structural differences (e.g., methoxy vs. ethoxy) .
Biological Activity
N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine, also known as Metodesnitazene, is a compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of opioid receptor modulation and anticancer properties. Below is a detailed examination of its biological activities, including relevant case studies, research findings, and data tables.
- Molecular Formula : C21H27N3O
- Molecular Weight : 337.5 g/mol
- IUPAC Name : this compound
- CAS Number : 14030-77-4
- DEA Schedule : I (indicating high potential for abuse and no accepted medical use in the U.S.) .
Opioid Receptor Activity
Research has indicated that Metodesnitazene exhibits significant activity at the μ-opioid receptor (MOR), a key target in pain management and addiction treatment. A comparative study of various nitazene analogs, including Metodesnitazene, demonstrated that these compounds possess potencies and efficacies that can exceed those of established opioids like fentanyl. Notably, the N-desethyl metabolite showed particularly high potency, raising concerns about its implications in opioid-related fatalities .
Antitumor Activity
Recent studies have explored the anticancer properties of benzimidazole derivatives, including Metodesnitazene. A comprehensive review highlighted that compounds with a benzimidazole nucleus exhibit diverse pharmacological effects, including antitumor activity. In vitro assays demonstrated that certain derivatives could inhibit cell proliferation across various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
- Opioid Receptor Modulation :
-
Antitumor Efficacy :
- In a series of experiments assessing the cytotoxic effects of benzimidazole derivatives, Metodesnitazene exhibited promising results against multiple cancer cell lines. The compound showed a notable reduction in cell viability in both 2D and 3D culture systems, indicating its effectiveness as an antitumor agent .
Data Table: Biological Activities of Metodesnitazene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
